5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
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Overview
Description
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a nitrile group can be achieved through cyclization reactions using reagents like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups at specific positions.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridinecarbonitrile: A compound with a nitrile group attached to a pyridine ring.
Pyrrolidinyl-pyridine: Compounds with similar structures but different substituents on the pyridine or pyrrolidine rings.
Uniqueness
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is unique due to the combination of the pyrrolidine and pyridine rings with a nitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a pyrrolidine moiety and a nitrile group. This unique structure contributes to its biological activity by enhancing its interaction with various molecular targets.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The pyrrolidine ring increases binding affinity and selectivity, while the nitrile group can form hydrogen bonds, stabilizing the compound's binding to its target. These interactions modulate various biological pathways, making the compound a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The compound's ability to inhibit bacterial growth suggests potential use in treating infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 4-16 |
Staphylococcus aureus | 2-8 |
Pseudomonas aeruginosa | 8-32 |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have reported a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent in combating antibiotic resistance .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers and improved clinical outcomes compared to control groups .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Compound | Structure | Biological Activity |
---|---|---|
Pyrrolidine | C₄H₉N | Antimicrobial, anti-inflammatory |
Pyridinecarbonitrile | C₆H₄N₂ | Antimicrobial |
5-(Pyrrolidinyl)-pyridine | C₈H₉N₃ | Moderate antimicrobial activity |
This compound stands out due to its enhanced potency owing to the combination of the pyrrolidine and pyridine structures along with the nitrile group.
Properties
IUPAC Name |
5-pyrrolidin-2-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGBZLPXOKAQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.